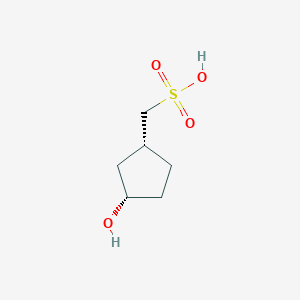
((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid: is an organic compound characterized by a cyclopentane ring with a hydroxyl group at the 3-position and a methanesulfonic acid group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the hydroxyl group is introduced at the 3-position through selective hydroxylation reactions.
Methanesulfonic Acid Group Introduction: The methanesulfonic acid group is then attached to the cyclopentane ring via sulfonation reactions using methanesulfonyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming cyclopentylmethanesulfonic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylmethanesulfonic acid.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and methanesulfonic acid moiety play crucial roles in binding to these targets, influencing biochemical pathways and exerting desired effects.
Comparison with Similar Compounds
Cyclopentylmethanesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains a hydroxyl group but lacks the methanesulfonic acid moiety, limiting its applications in sulfonation reactions.
Uniqueness: ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is unique due to the presence of both a hydroxyl group and a methanesulfonic acid group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
[(1R,3S)-3-hydroxycyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C6H12O4S/c7-6-2-1-5(3-6)4-11(8,9)10/h5-7H,1-4H2,(H,8,9,10)/t5-,6+/m1/s1 |
InChI Key |
VQODWEMICSUVMD-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CS(=O)(=O)O)O |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


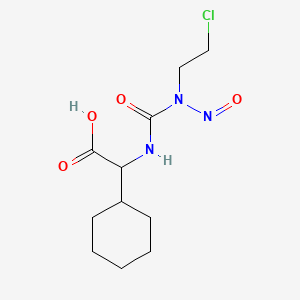
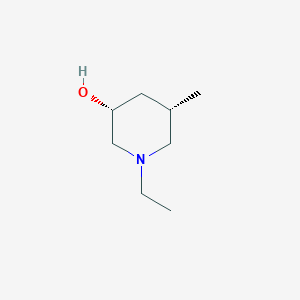
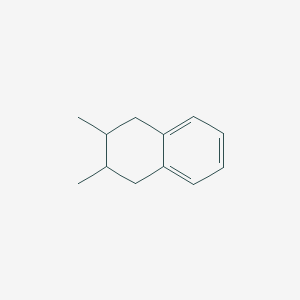
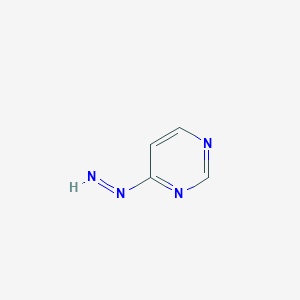

![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
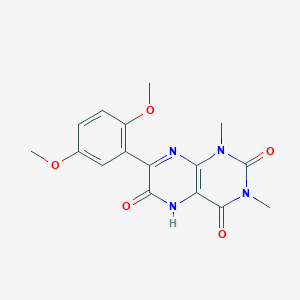
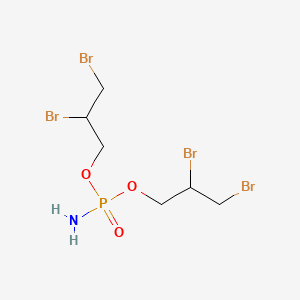
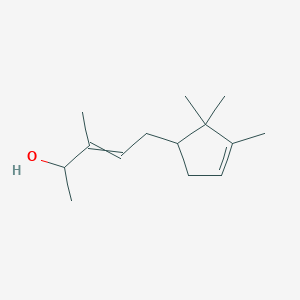
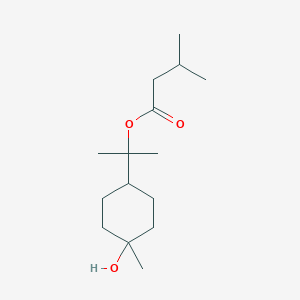
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
